(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1370425-82-3
VCID: VC8070695
InChI: InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+
SMILES: CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS No.: 1370425-82-3

Cat. No.: VC8070695

Molecular Formula: C17H16O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - 1370425-82-3

Specification

CAS No. 1370425-82-3
Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
IUPAC Name (E)-1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C17H16O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-12H,1-2H3/b12-11+
Standard InChI Key YNOZRTZOCFOXDS-VAWYXSNFSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure consists of two aromatic rings connected via a propenone bridge (C=C-C=O). Key features include:

  • Ring A: 2-Methoxyphenyl group (electron-donating methoxy substituent at the ortho position).

  • Ring B: 4-Methylphenyl group (electron-donating methyl group at the para position).

  • Stereochemistry: The E-configuration of the α,β-unsaturated system is critical for electronic conjugation and biological activity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₆O₂
Molecular Weight252.31 g/mol
IUPAC Name(2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS Registry NumberNot formally assigned
Canonical SMILESCOC1=CC=CC=C1C(=O)C=CC2=CC=C(C)C=C2

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

Chalcones are typically synthesized via base-catalyzed aldol condensation. For this compound, the reaction involves:

  • Ketone: 2-Methoxyacetophenone.

  • Aldehyde: 4-Methylbenzaldehyde.

  • Conditions: NaOH/ethanol, 40–50°C, 4–6 hours .

The mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated product. The E-isomer dominates due to thermodynamic stability.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Base Concentration10–15% (w/v) NaOHHigher yields at 12%
SolventEthanolEnhances reactant solubility
Temperature45°CBalances rate and side reactions

Physicochemical Properties

Spectral Characterization

While experimental data for this specific compound is scarce, analogous chalcones exhibit:

  • IR Spectroscopy: Strong C=O stretch (~1,670 cm⁻¹) and C=C stretch (~1,600 cm⁻¹).

  • ¹H NMR: Trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz); methoxy singlet (δ 3.8–3.9 ppm) .

  • X-ray Diffraction: Planar geometry with bond lengths of ~1.32 Å (C=C) and ~1.22 Å (C=O) .

Thermal Stability

Predicted melting points range between 110–120°C, influenced by crystal packing and substituent effects. The ortho-methoxy group may reduce symmetry, lowering melting points compared to para-substituted analogs .

Biological Activity and Applications

Table 3: Comparative Bioactivity of Chalcone Derivatives

Substituent PatternIC₅₀ (Cancer Cells)MIC (S. aureus)
2-Methoxy, 4-methyl18 µM*32 µg/mL*
4-Methoxy, 4-methyl25 µM64 µg/mL
Parent chalcone (no substituents)45 µM128 µg/mL

*Predicted values based on QSAR models .

Industrial and Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

The extended π-conjugation in chalcones facilitates electron transport, making them candidates for DSSC photosensitizers. The ortho-methoxy group may improve solubility in organic electrolytes .

Polymer Stabilizers

Chalcones act as UV absorbers in polymers. The 2-methoxy derivative’s absorption at 300–350 nm could protect polyethylene from photodegradation .

Challenges and Future Directions

Despite its potential, limited empirical data exists for (2E)-1-(2-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Key research gaps include:

  • Synthetic Scalability: Optimizing continuous-flow systems for industrial production.

  • Toxicological Profiles: In vivo studies to assess pharmacokinetics and safety.

  • Structure-Activity Relationships: Systematic modification of substituents to enhance selectivity.

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